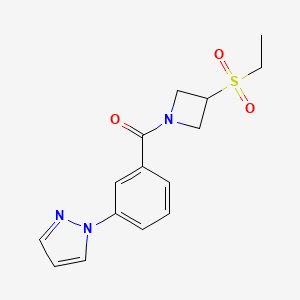
4-amino-N3-methyl-N5-(4-(methylthio)benzyl)isothiazole-3,5-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a category of chemicals that involve intricate syntheses and are studied for their potential in various applications, including medicinal chemistry and material science. These compounds often exhibit unique physical and chemical properties due to their complex molecular structures.
Synthesis Analysis
The synthesis of complex isothiazole derivatives involves multiple steps, including methylation, condensation with hydrazine, and reactions with alkyl halides. For instance, benzamide-based 5-aminopyrazoles and their corresponding heterocycles have been synthesized through a novel route involving the reaction of benzoyl isothiocyanate with malononitrile followed by alkylation, showcasing the intricate processes involved in creating such compounds (Hebishy et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds is characterized through spectroscopy and X-ray crystallography. For example, the structural determination and conformational analyses of isothiazol derivatives highlight the significance of non-planarity and the presence of specific functional groups in determining the compound's chemical behavior (Argilagos et al., 1997).
Chemical Reactions and Properties
Isothiazole compounds undergo various chemical reactions, including isomerization and cyclization, influenced by their substituents and reaction conditions. These reactions are crucial for modifying the compound's structure to achieve desired properties or functionalities (Albert, 1970).
Wissenschaftliche Forschungsanwendungen
Synthetic Studies and Routes
Research has explored synthetic routes and modifications of compounds with structures related to the specified chemical. One study detailed the conversion of 4-amino-1,2-dithiol-3-one through methylation into various derivatives, discussing the spectroscopic characteristics of these compounds, which could be relevant for designing compounds with similar structural features for specific applications (Brown, Rae, & Sternhell, 1965).
Antiviral Activity
Another significant area of research involves the development of compounds for antiviral applications. A study described the synthesis of benzamide-based 5-aminopyrazoles and their effectiveness against avian influenza virus (H5N1), indicating the potential of similar compounds for antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).
Antimicrobial Properties
The antimicrobial properties of new chemical derivatives have been a subject of research, with studies synthesizing novel triazole derivatives and evaluating their effectiveness against various microorganisms. This suggests the potential for compounds with similar structures to serve as antimicrobial agents (Bektaş et al., 2010).
Enantioselective Reactions
Research into enantioselective reactions, such as the Passerini and Ugi multicomponent reactions, provides insights into synthesizing chiral compounds. Understanding these reactions can inform the development of highly specific compounds for various scientific applications (Wang et al., 2018).
Structural and Activity Relationships
Investigations into the structural and activity relationships of compounds, like the synthesis and evaluation of indazole and benzimidazolone derivatives as 5-HT4 receptor antagonists, are crucial for drug discovery and development. These studies highlight the importance of molecular structure in determining biological activity (Schaus et al., 1998).
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of thiazole derivatives can also vary widely. For example, some thiazole derivatives can inhibit the growth of bacteria or fungi by disrupting their cell wall synthesis, while others can act as antioxidants by neutralizing harmful free radicals in the body .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For example, some thiazole derivatives can inhibit the synthesis of certain proteins in bacteria, leading to their death. Others can inhibit the activity of certain enzymes, leading to a decrease in the production of harmful substances in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole derivatives can vary widely depending on their structure and functional groups. Some thiazole derivatives are well absorbed in the body and can be distributed widely in various tissues, while others are poorly absorbed and are mainly excreted unchanged in the urine .
Result of Action
The molecular and cellular effects of thiazole derivatives can vary widely. For example, some thiazole derivatives can cause the death of bacteria or fungi by disrupting their cell wall synthesis, while others can protect cells from damage by neutralizing harmful free radicals .
Action Environment
The action, efficacy, and stability of thiazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, some thiazole derivatives are more effective in acidic environments, while others are more effective in alkaline environments .
Eigenschaften
IUPAC Name |
4-amino-3-N-methyl-5-N-[(4-methylsulfanylphenyl)methyl]-1,2-thiazole-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S2/c1-16-13(19)11-10(15)12(22-18-11)14(20)17-7-8-3-5-9(21-2)6-4-8/h3-6H,7,15H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIRIWIIWXPVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2485203.png)

![N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2485205.png)


![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanesulfonamide](/img/structure/B2485209.png)
![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-phenylacetamide](/img/structure/B2485210.png)

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methylpurine-2,6-dione](/img/no-structure.png)
![(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B2485217.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea](/img/structure/B2485221.png)

![N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2485224.png)